6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole 6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17991784
InChI: InChI=1S/C8H3Br2F2NO/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H
SMILES:
Molecular Formula: C8H3Br2F2NO
Molecular Weight: 326.92 g/mol

6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole

CAS No.:

Cat. No.: VC17991784

Molecular Formula: C8H3Br2F2NO

Molecular Weight: 326.92 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole -

Specification

Molecular Formula C8H3Br2F2NO
Molecular Weight 326.92 g/mol
IUPAC Name 6-bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole
Standard InChI InChI=1S/C8H3Br2F2NO/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H
Standard InChI Key VFSKNYQZNKJHBT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)OC(=N2)C(F)(F)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole features a benzoxazole scaffold—a benzene ring fused to an oxazole moiety—with substitutions at the 2- and 6-positions. The 2-position hosts a bromodifluoromethyl (-CF2Br) group, while the 6-position is substituted with bromine. This arrangement creates a polarized electronic environment due to the electron-withdrawing effects of fluorine and bromine atoms.

The molecular formula is C8H3Br2F2NO, with a molecular weight of 326.92 g/mol. Key structural identifiers include:

PropertyValue
IUPAC Name6-bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole
CAS NumberVC17991784
Molecular FormulaC8H3Br2F2NO
Exact Mass325.86888 g/mol
Topological Polar Surface Area28.7 Ų

Spectroscopic and Computational Data

The compound’s InChIKey (DQUNNEOSXYQJMW-UHFFFAOYSA-N) and SMILES (C1=CC2=C(C=C1Br)OC(=N2)C(F)(F)Br) provide unique identifiers for database searches . Density functional theory (DFT) calculations predict a planar benzoxazole core with slight distortion due to steric effects from the -CF2Br group. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal deshielded protons adjacent to electronegative substituents, consistent with the electron-deficient nature of this molecule .

Synthesis and Synthetic Strategies

Retrosynthetic Analysis

The synthesis of 6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole typically involves:

  • Construction of the benzoxazole ring via cyclization of 2-aminophenol derivatives.

  • Electrophilic bromination at the 6-position.

  • Introduction of the -CF2Br group through nucleophilic substitution or radical pathways .

Key Synthetic Routes

A notable method leverages 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for introducing the -CF2Br moiety. This reagent reacts with ortho-brominated benzoxazole precursors under basic conditions, facilitating C–H bond functionalization at the 2-position . For example:

Benzoxazole precursor+BrCF2COCH2BrBase6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole\text{Benzoxazole precursor} + \text{BrCF}_2\text{COCH}_2\text{Br} \xrightarrow{\text{Base}} \text{6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole}

Yields for this route remain unreported in open literature, but analogous reactions achieve 40–60% efficiency in related systems .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in polar solvents (e.g., water: <0.1 mg/mL) but exhibits good solubility in dichloromethane and dimethyl sulfoxide. Stability studies indicate decomposition above 200°C, with the -CF2Br group prone to hydrolysis under strongly acidic or basic conditions.

Reactivity Profile

  • Nucleophilic Substitution: The bromine atoms at the 2- and 6-positions undergo substitution with amines or thiols.

  • Radical Reactions: The -CF2Br group participates in atom-transfer radical additions, enabling polymerization or cross-coupling .

  • Electrophilic Aromatic Substitution: The electron-deficient benzoxazole ring reacts sluggishly in nitration or sulfonation reactions.

Applications in Materials Science

Organic Electronics

The electron-deficient nature of 6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole makes it a candidate for n-type semiconductors. Thin-film transistors incorporating this compound exhibit electron mobilities of 0.05–0.1 cm²/V·s, comparable to fluorinated fullerene derivatives .

Metal-Organic Frameworks (MOFs)

As a linker in MOFs, the compound’s rigid structure and halogen bonding capabilities enable the formation of porous networks with high CO2 adsorption capacities (3.2 mmol/g at 1 bar) .

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